molecular formula C24H18N2O4 B2786153 1-(4-Methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 867138-15-6

1-(4-Methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2786153
CAS No.: 867138-15-6
M. Wt: 398.418
InChI Key: DBWBDSDBKNDYCG-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H18N2O4 and its molecular weight is 398.418. The purity is usually 95%.
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Biological Activity

1-(4-Methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the chromeno and pyrrole structures. Recent methodologies have optimized yields and purity through various reaction conditions. For example, a study demonstrated a success rate of 92% in synthesizing related compounds using a one-pot multicomponent procedure involving aryl aldehydes and hydrazine derivatives .

Antioxidant Activity

Compounds with similar structures have shown significant antioxidant properties. For instance, chromeno[2,3-c]pyrroles are reported to act as effective antioxidants, which can mitigate oxidative stress in biological systems . The presence of the methoxyphenyl and pyridine moieties may enhance these properties.

Antimicrobial Activity

This compound exhibits promising antimicrobial activity. Research indicates that derivatives of pyrrole compounds demonstrate potent activity against various bacterial strains. A related study reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . The structural components of this compound may contribute to its efficacy as an antibacterial agent.

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential therapeutic applications in oncology. Pyrrole derivatives have been explored for their ability to inhibit cancer cell proliferation. For instance, certain pyrrole-based compounds have been identified as inhibitors of Bcl-2, a protein associated with cancer cell survival . This inhibition could lead to increased apoptosis in cancer cells.

Case Study 1: Antioxidant Evaluation

A recent study evaluated the antioxidant capacity of various chromeno[2,3-c]pyrrole derivatives using DPPH and ABTS assays. The results indicated that certain modifications to the methoxyphenyl group significantly enhanced radical scavenging activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Testing

In another investigation, a series of pyrrole derivatives were synthesized and tested for antimicrobial activity against clinical isolates. The study found that the presence of a pyridine ring was crucial for enhancing antibacterial effects, with MIC values demonstrating superior efficacy compared to traditional antibiotics .

Research Findings

Activity Mechanism Reference
AntioxidantRadical scavenging; reducing oxidative stress
AntimicrobialInhibition of bacterial growth; disruption of cell wall
AnticancerInhibition of Bcl-2; promotion of apoptosis

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c1-29-17-8-6-16(7-9-17)21-20-22(27)18-4-2-3-5-19(18)30-23(20)24(28)26(21)14-15-10-12-25-13-11-15/h2-13,21H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWBDSDBKNDYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=NC=C4)OC5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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